molecular formula C21H20O10 B2674422 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 690642-39-8

2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B2674422
CAS No.: 690642-39-8
M. Wt: 432.381
InChI Key: GFLORGUQLQZLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and methoxy groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the cyclocondensation of syringylglycerol with esculetin . This reaction requires precise control of temperature and pH to ensure the correct formation of the pyranone rings.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as catalytic protodeboronation and hydromethylation have been explored to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols and other reduced forms of the compound .

Scientific Research Applications

2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes . The exact pathways and targets are still under investigation, but preliminary studies suggest significant activity in modulating oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3,4-dimethoxyphenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one apart is its unique combination of pyranone rings and multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-28-15-4-3-10(5-16(15)29-2)17(20-18(26)13(24)6-11(8-22)30-20)21-19(27)14(25)7-12(9-23)31-21/h3-7,17,22-23,26-27H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLORGUQLQZLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=C(C(=O)C=C(O2)CO)O)C3=C(C(=O)C=C(O3)CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.